molecular formula C6H8N2O2 B1631950 1-Ethyl-1H-imidazole-5-carboxylic acid CAS No. 71925-11-6

1-Ethyl-1H-imidazole-5-carboxylic acid

Cat. No.: B1631950
CAS No.: 71925-11-6
M. Wt: 140.14 g/mol
InChI Key: QXDVIFCTZBKLMY-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl group at the 1-position and a carboxylic acid group at the 5-position. Imidazoles are a significant class of compounds in organic chemistry due to their presence in many biologically active molecules and their utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the reaction of imidamides with carboxylic acids in the presence of a copper catalyst, leading to regioselectively substituted imidazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms and the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and various electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce imidazole-5-methanol derivatives.

Scientific Research Applications

1-Ethyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-imidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and form hydrogen bonds with amino acid residues in proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazole-5-carboxylic acid
  • 1-Phenyl-1H-imidazole-5-carboxylic acid
  • 1-Benzyl-1H-imidazole-5-carboxylic acid

Comparison: 1-Ethyl-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1-Methyl-1H-imidazole-5-carboxylic acid, the ethyl group provides different steric and electronic properties, potentially leading to distinct interactions with molecular targets. The presence of the carboxylic acid group at the 5-position is a common feature among these compounds, contributing to their ability to form hydrogen bonds and coordinate with metal ions .

Properties

IUPAC Name

3-ethylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-8-4-7-3-5(8)6(9)10/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDVIFCTZBKLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559159
Record name 1-Ethyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71925-11-6
Record name 1-Ethyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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